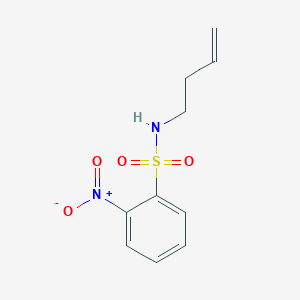
N-(2-hidroxietil)-N-metilglicina
Descripción general
Descripción
N-(2-hydroxyethyl)-N-methylglycine is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of a hydroxyethyl group and a methyl group attached to the nitrogen atom of glycine. This compound is often utilized for its unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
N-(2-hydroxyethyl)-N-methylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: In the medical field, N-(2-hydroxyethyl)-N-methylglycine is explored for its potential therapeutic properties and as a component in drug formulations.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals due to its amphiphilic nature.
Mecanismo De Acción
Mode of Action
It is suggested that it may act as a plasticizer and swelling agent, forming hydrogen bond interactions with other compounds . This interaction could potentially alter the properties of the target, leading to changes in its function .
Biochemical Pathways
It has been suggested that it may have a role in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts
Pharmacokinetics
Urinary excretion accounted for about 30% of the dose and occurred very rapidly (about 22% of the dose was in the 0-8 h collection interval) .
Result of Action
It has been suggested that it may have anti-inflammatory effects
Action Environment
The action environment of N-(2-hydroxyethyl)-N-methylglycine is likely to be influenced by a variety of factors. For example, it has been suggested that it can act as a plasticizer and swelling agent, which could potentially be influenced by environmental conditions such as temperature and humidity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(2-hydroxyethyl)-N-methylglycine can be synthesized through several methods. One common approach involves the reaction of glycine with ethanolamine and formaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of N-(2-hydroxyethyl)-N-methylglycine often involves large-scale reactors where glycine, ethanolamine, and formaldehyde are mixed in precise ratios. The reaction is monitored closely to maintain optimal conditions, such as temperature and pH, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-hydroxyethyl)-N-methylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and the reactions are typically conducted in the presence of a suitable solvent and catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Comparación Con Compuestos Similares
N-(2-hydroxyethyl)-N-methylglycine can be compared to other similar compounds such as methyldiethanolamine and N-(2-hydroxyethyl)ethylenediamine. While these compounds share some structural similarities, N-(2-hydroxyethyl)-N-methylglycine is unique due to its specific functional groups and reactivity. Methyldiethanolamine, for example, is commonly used in gas treating applications, whereas N-(2-hydroxyethyl)ethylenediamine is often employed in the synthesis of coordination polymers .
By understanding the distinct properties and applications of N-(2-hydroxyethyl)-N-methylglycine, researchers and industry professionals can leverage its potential in various scientific and industrial endeavors.
Propiedades
IUPAC Name |
2-[2-hydroxyethyl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-6(2-3-7)4-5(8)9/h7H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYWPPQQCQRHHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466030 | |
| Record name | N-(2-Hydroxyethyl)-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26294-19-9 | |
| Record name | N-(2-Hydroxyethyl)-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(2-hydroxyethyl)-N-methylglycine interact with copper(II), and what is the resulting structure?
A1: N-(2-hydroxyethyl)-N-methylglycine acts as a tridentate ligand, meaning it binds to the copper(II) ion through three donor atoms. Specifically, it coordinates through the nitrogen atom, the deprotonated oxygen atom of the carboxylate group, and the oxygen atom of the hydroxyl group. This forms two distorted five-membered rings around the copper(II) ion. The overall complex, bis[N-(2-hydroxyethyl)-N-methylglycinato]copper(II), adopts a distorted octahedral geometry [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1312770.png)
![4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B1312771.png)
![tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1312774.png)




![6-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1312783.png)


![4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1312789.png)



